Deg-1

Molecular Weight Small Molecule CRISPR-Cas9

Standard enzymatic methods (RNase A, CRISPR-Cas) lack the small-molecule modularity required for controlled, non-enzymatic nucleic acid cleavage. Deg-1 solves this via a bifunctional design: an azide for click chemistry conjugation and an imidazole moiety for sequence-specific RNA cleavage. - Enables meCLICK-Seq platform for m6A mapping without antibody bias - High DMSO solubility (100 mg/mL) for in vivo formulations - Small-molecule alternative to RNAi/CRISPR-Cas13 with tunable pharmacokinetics

Molecular Formula C15H27N5O5
Molecular Weight 357.41 g/mol
Cat. No. B10857395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeg-1
Molecular FormulaC15H27N5O5
Molecular Weight357.41 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C15H27N5O5/c16-19-18-2-5-21-7-9-23-11-13-25-14-12-24-10-8-22-6-4-20-3-1-17-15-20/h1,3,15H,2,4-14H2
InChIKeyINBZJGUSXQXYEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deg-1 Bifunctional Click-Degrader Probe Overview


Deg-1 (CAS 2761446-55-1) is a synthetic bifunctional probe composed of an imidazole-based cleavage moiety linked via a polyethylene glycol (PEG) chain to an azide functional group for click chemistry . It is designed for non-enzymatic, targeted nucleic acid cleavage applications in epigenomic and epitranscriptomic research [1]. The molecule exhibits high solubility in DMSO (100 mg/mL) and can be formulated for in vivo applications .

Bifunctional click-cleavage design for non-enzymatic nucleic acid targeting
High DMSO solubility for formulation flexibility
Compatible with in vivo research protocols

Risks of Generic Nucleic Acid Cleavage Substitutes


Standard nucleases (e.g., RNase A) or alternative chemical cleavage methods (e.g., CRISPR-Cas systems) lack the programmable, small-molecule modularity of Deg-1 [1]. Deg-1's bifunctional design uniquely integrates a covalent target-binding event via click chemistry with a subsequent non-enzymatic cleavage step mediated by its imidazole group . Generic probes or enzymatic methods cannot replicate this sequential, non-enzymatic mechanism, which is crucial for applications requiring precise temporal control and avoidance of cellular genetic machinery [2].

Deg-1 Probe

Sequential click-cleavage mechanism with programmable small-molecule control

Enzymatic Nucleases

May introduce off-target cleavage; lacks azide-click temporal control

Deg-1 Probe

Non-enzymatic imidazole cleavage avoids cellular genetic machinery

CRISPR-Cas Systems

Delivery complexity and large protein size may limit experimental throughput

Deg-1 Performance Metrics vs. Alternative Technologies


Molecular Weight Advantage Over CRISPR-Cas9

Deg-1 is a small molecule with a molecular weight of 357.41 g/mol . In contrast, the most common gene-editing nuclease, Streptococcus pyogenes Cas9, is a large protein with a molecular weight of approximately 160,000 g/mol [1]. This significant difference in size directly impacts cellular delivery efficiency and formulation options.

MW: Deg-1 vs CRISPR-Cas9
Cross-study comparable
Deg-1: 357 g/mol
SpCas9: ~160,000 g/mol
~448-fold difference
Supports simpler delivery protocols
Small-molecule advantage in formulation and transfection
Molecular Weight Small Molecule CRISPR-Cas9 Delivery

In Vivo Formulation Solubility

Deg-1 demonstrates high solubility in DMSO at 100 mg/mL and can be formulated for in vivo use at ≥ 2.5 mg/mL (6.99 mM) in a biocompatible vehicle (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) . This contrasts with many other small molecule probes, such as certain hydrophobic kinase inhibitors, which often require higher concentrations of organic solvents or specialized formulations to achieve comparable in vivo solubility.

In Vivo Formulation Solubility
Data to verify
≥ 2.5 mg/mL (6.99 mM)
Reported in biocompatible vehicle
Class-level inference; supplier-provided protocol
Solubility Formulation DMSO In Vivo

High Purity for Click Chemistry Reproducibility

Deg-1 is supplied with a verified purity of 99.45% as per HPLC analysis . This high level of purity is critical for click chemistry applications where trace impurities can interfere with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . Lower purity grades (e.g., ≥95%) offered by some vendors may introduce batch-to-batch variability and reduce reaction efficiency.

Chemical Purity
Supplier specification
99.45% (HPLC)
Supports click chemistry reproducibility
Lot-specific attribute; verify prior to conjugation
Purity Click Chemistry Reproducibility Quality Control

Primary Application Scenarios for Deg-1


Epitranscriptomic Mapping with meCLICK-Seq

Deg-1 is a critical component in the meCLICK-Seq platform, where its azide group enables covalent attachment to alkyne-tagged RNA substrates [1]. Its subsequent non-enzymatic cleavage activity allows for high-resolution mapping of RNA modifications like m6A without the biases and high-input requirements of antibody-based methods [2].

Targeted RNA Degradation for Functional Studies

By conjugating Deg-1 to a targeting ligand (e.g., a small molecule or oligonucleotide) via click chemistry, researchers can direct the probe to selectively cleave a specific RNA of interest within living cells . This approach offers a small-molecule alternative to RNA interference (RNAi) or CRISPR-Cas13, with the advantage of defined, tunable pharmacokinetics enabled by its small molecular weight and high solubility .

Novel Anti-Viral Therapeutic Development

The patent covering Deg-1's technology explicitly mentions its potential for therapeutic applications, including anti-viral therapy [3]. The probe's ability to be programmed to cleave viral RNA genomes or transcripts offers a novel mechanism of action distinct from traditional small molecule inhibitors or biologics.

Application
Selection Property
Validation Focus
Epitranscriptomic mapping (meCLICK-Seq)
Click-cleavage compatibility
RNA modification resolution
Targeted RNA degradation studies
Ligand conjugation versatility
Temporal control in cell models
Antiviral RNA target engagement
Viral RNA cleavage probe
Replication inhibition endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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